molecular formula C7H11N3 B1604936 2-(2-Hydrazinylethyl)pyridine CAS No. 2587-15-7

2-(2-Hydrazinylethyl)pyridine

Cat. No. B1604936
CAS RN: 2587-15-7
M. Wt: 137.18 g/mol
InChI Key: WWKALNAVPDQUTG-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylethyl)pyridine is a chemical compound with the CAS Number: 2587-15-7. It has a molecular weight of 137.18 . The IUPAC name for this compound is 2-(2-hydrazinoethyl)pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives, including this compound, has been a topic of research. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.18 . The compound’s InChI code is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 .

Mechanism of Action

The mechanism of action of HEPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. HEPP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cell growth and inflammation. HEPP has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for lab experiments, including its small size and high solubility in water and organic solvents. However, HEPP has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.

Future Directions

There are several potential future directions for HEPP research. One direction is to further investigate its potential as a cancer treatment, including its efficacy in combination with other drugs. Another direction is to study its potential use in treating other diseases, such as bacterial infections and inflammatory conditions. Additionally, there is potential for HEPP to be used as a tool in chemical biology research, including the study of enzyme activity and protein-protein interactions.

Scientific Research Applications

HEPP has been shown to have a wide range of scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. HEPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HEPP has been studied for its potential use in the treatment of bacterial infections and as an anti-inflammatory agent.

properties

IUPAC Name

2-pyridin-2-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKALNAVPDQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276833
Record name 2-(2-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2587-15-7
Record name 2-(2-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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